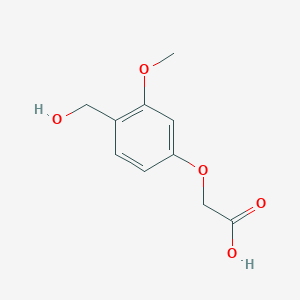

4-Hydroxymethyl-3-methoxyphenoxyacetic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[4-(hydroxymethyl)-3-methoxyphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-4,11H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDXHLFLKKWCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232447 | |

| Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83590-77-6 | |

| Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083590776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-hydroxymethylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxymethyl-3-methoxyphenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid from 2,4-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid, a valuable building block in pharmaceutical and fine chemical synthesis, starting from the readily available precursor, 2,4-Dihydroxybenzaldehyde. The synthesis navigates challenges of regioselectivity through a carefully designed sequence of protection, alkylation, deprotection, reduction, and etherification reactions. Detailed experimental protocols for each key transformation are provided, along with a summary of expected yields and key reaction parameters.

Overall Synthetic Pathway

The synthesis of the target molecule from 2,4-Dihydroxybenzaldehyde is proposed to proceed through a five-step sequence. This pathway is designed to selectively functionalize the different reactive sites on the starting material to achieve the desired substitution pattern on the final product.

Caption: Proposed five-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The protocols are based on established methodologies for similar transformations and have been adapted for the specific substrates in this pathway.

Step 1: Regioselective 4-O-Benzylation of 2,4-Dihydroxybenzaldehyde

The initial step focuses on the selective protection of the more acidic and sterically accessible 4-hydroxyl group of 2,4-Dihydroxybenzaldehyde using benzyl bromide. The use of a mild base such as cesium bicarbonate is crucial for achieving high regioselectivity.[1]

Reaction Workflow:

Caption: Workflow for the regioselective 4-O-benzylation of 2,4-dihydroxybenzaldehyde.

Protocol:

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).

-

Add benzyl bromide (1.1 eq.) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 4-(benzyloxy)-2-hydroxybenzaldehyde.

| Parameter | Value/Condition | Reference |

| Starting Material | 2,4-Dihydroxybenzaldehyde | [1] |

| Reagents | Benzyl bromide, Cesium bicarbonate | [1] |

| Solvent | Acetonitrile | [1] |

| Temperature | 60-80 °C | [1] |

| Reaction Time | 4-12 hours | [1] |

| Typical Yield | Up to 95% |

Step 2: Methylation of 4-(Benzyloxy)-2-hydroxybenzaldehyde

With the 4-hydroxyl group protected, the 2-hydroxyl group is methylated using methyl iodide in the presence of a base.[2]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-(benzyloxy)-2-hydroxybenzaldehyde (1.0 eq.) in dry N,N-dimethylformamide (DMF).

-

Add powdered potassium hydroxide (1.1 eq.) to the solution and stir for 10 minutes at room temperature to form the phenoxide.

-

Cool the mixture in an ice bath and add methyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 4-(benzyloxy)-2-methoxybenzaldehyde.

| Parameter | Value/Condition | Reference |

| Starting Material | 4-(Benzyloxy)-2-hydroxybenzaldehyde | [2] |

| Reagents | Methyl iodide, Potassium hydroxide | [2] |

| Solvent | N,N-Dimethylformamide (DMF) | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 12-24 hours | [2] |

| Typical Yield | >80% | - |

Step 3: Deprotection of the 4-Benzyloxy Group

The benzyl protecting group is removed by catalytic hydrogenolysis to unmask the 4-hydroxyl group. This method is generally clean and efficient.

Protocol:

-

Dissolve 4-(benzyloxy)-2-methoxybenzaldehyde (1.0 eq.) in ethanol or ethyl acetate in a hydrogenation flask.

-

Add 10% palladium on charcoal (Pd/C) catalyst (5-10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 4-hydroxy-2-methoxybenzaldehyde.

| Parameter | Value/Condition | Reference |

| Starting Material | 4-(Benzyloxy)-2-methoxybenzaldehyde | [3][4] |

| Reagents | Hydrogen gas, 10% Palladium on charcoal | [3][4] |

| Solvent | Ethanol or Ethyl acetate | [3][4] |

| Temperature | Room Temperature | [3][4] |

| Reaction Time | 2-8 hours | [3][4] |

| Typical Yield | >95% | - |

Step 4: Reduction of 4-Hydroxy-2-methoxybenzaldehyde

The aldehyde functional group is selectively reduced to a primary alcohol using sodium borohydride.[5][6] This is a mild and efficient reduction that does not affect the phenolic hydroxyl group.

Protocol:

-

Dissolve 4-hydroxy-2-methoxybenzaldehyde (1.0 eq.) in a mixture of methanol and tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to pH ~5-6.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(hydroxymethyl)-2-methoxyphenol.

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Hydroxy-2-methoxybenzaldehyde | [5][6] |

| Reagent | Sodium borohydride | [5][6] |

| Solvent | Methanol/THF | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 3-5 hours | [5] |

| Typical Yield | >90% | - |

Step 5: O-Alkylation with Chloroacetic Acid

The final step involves a Williamson ether synthesis to introduce the acetic acid moiety onto the phenolic oxygen.[7][8]

Protocol:

-

In a round-bottom flask, dissolve 4-(hydroxymethyl)-2-methoxyphenol (1.0 eq.) in water containing sodium hydroxide (2.2 eq.).

-

Add a solution of chloroacetic acid (1.1 eq.) in water to the flask.

-

Heat the reaction mixture to 90-100 °C and maintain this temperature for 1-2 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~2-3.

-

The product may precipitate upon acidification and can be collected by vacuum filtration.

-

If the product does not precipitate, extract the aqueous solution with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from hot water to obtain pure this compound.

| Parameter | Value/Condition | Reference |

| Starting Material | 4-(Hydroxymethyl)-2-methoxyphenol | [7][8] |

| Reagents | Chloroacetic acid, Sodium hydroxide | [7][8] |

| Solvent | Water | [7][8] |

| Temperature | 90-100 °C | [7] |

| Reaction Time | 1-2 hours | [7] |

| Typical Yield | 80-90% | - |

This guide provides a robust and logical synthetic route for the preparation of this compound from 2,4-Dihydroxybenzaldehyde. The described protocols utilize well-established chemical transformations and offer high yields and selectivity. Researchers can adapt these methodologies to suit their specific laboratory conditions and scale requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

In-depth Technical Guide: Biological Activity of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid

Executive Summary

This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of this compound (HMPA). A thorough review of existing literature and data sources reveals that while the compound is utilized in the pharmaceutical and agrochemical sectors, detailed public information on its specific biological activities, mechanisms of action, and associated signaling pathways is limited. This document summarizes the known applications and chemical properties of HMPA and identifies the current gaps in the understanding of its biological function.

Introduction

This compound is a chemical compound with the molecular formula C₁₀H₁₂O₅. It is recognized for its utility as a versatile intermediate in chemical synthesis. However, a comprehensive understanding of its intrinsic biological activity remains an area with a notable lack of in-depth research. This guide aims to collate the available information for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound is a monocarboxylic acid.[1] It is primarily known for its role as an acid-labile resin linkage agent in solid-phase peptide synthesis (SPPS), particularly for the preparation of peptide fragments with tBu-based side chain protective groups.[1][2]

Synthesis: While detailed experimental protocols for its biological evaluation are scarce, information on its chemical synthesis is available. One common route involves the use of 2,4-Dihydroxybenzaldehyde as a raw material.

Known Applications and Inferred Biological Roles

Publicly available information points to the application of this compound in two primary commercial sectors:

-

Agrochemicals: The compound is suggested to have potential as a plant growth regulator and an herbicide.[3] This implies an interaction with biological pathways specific to plants, likely related to growth and development. However, specific quantitative data on its efficacy, target plant species, or the molecular mechanisms of its herbicidal or growth-regulating activity are not detailed in the available literature.

-

Pharmaceuticals: It serves as an intermediate in the synthesis of more complex, biologically active molecules.[3] Its structure may be a key component of a larger pharmacophore, but its standalone biological activity in a therapeutic context is not well-documented.

Data on Biological Activity: Current Limitations

A comprehensive search of scientific databases and patent literature did not yield specific quantitative data from biological assays for this compound. Consequently, the creation of structured tables summarizing such data is not feasible at this time.

Experimental Protocols for Biological Evaluation

Due to the absence of published studies detailing the biological activity of this compound, this guide cannot provide detailed experimental methodologies for its biological assessment.

Signaling Pathways and Mechanisms of Action

There is no information available in the reviewed literature concerning the signaling pathways modulated by this compound or its specific molecular mechanisms of action in any biological system. Therefore, the creation of diagrams for signaling pathways is not possible.

Conclusion and Future Directions

This compound is a compound of interest due to its applications in chemical synthesis for the agrochemical and pharmaceutical industries. However, there is a significant gap in the scientific literature regarding its specific biological activities. Future research should focus on:

-

In vitro screening: To identify potential biological targets and cellular effects.

-

In vivo studies: To understand its physiological effects in model organisms.

-

Mechanism of action studies: To elucidate the molecular pathways through which it exerts any identified biological effects.

Such studies would be invaluable for the scientific and drug development communities to fully understand the potential of this molecule. Without such data, a comprehensive technical guide on its biological activity, including quantitative data, detailed protocols, and pathway diagrams, cannot be fully realized.

References

4-Hydroxymethyl-3-methoxyphenoxyacetic Acid: A Technical Guide to its Potential as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethyl-3-methoxyphenoxyacetic acid, a derivative of phenoxyacetic acid, presents potential as a plant growth regulator. Structurally similar to natural and synthetic auxins, it is anticipated to influence plant development by modulating gene expression and promoting cell growth. This technical guide synthesizes the current understanding of this compound, drawing upon the broader knowledge of phenoxyacetic acids and related molecules like vanillic acid. While specific quantitative data and detailed experimental validation for this compound are limited in publicly available literature, this document provides a foundational framework for its study, including hypothesized mechanisms of action, detailed experimental protocols for its evaluation, and its physicochemical properties. The information herein is intended to serve as a resource for researchers and scientists in the fields of agriculture, plant science, and agrochemical development.

Introduction

Phenoxyacetic acids are a well-established class of synthetic auxins that have been utilized in agriculture for decades as herbicides and plant growth regulators.[1][2][3] Their mechanism of action typically involves mimicking the natural plant hormone indole-3-acetic acid (IAA), thereby influencing various growth processes.[1] this compound (CAS 83590-77-6) is a functionalized phenoxyacetic acid derivative that has been noted for its potential in agricultural applications.[2] Its structural features, including the hydroxymethyl and methoxy groups, suggest a modulation of its biological activity and physical properties compared to parent phenoxyacetic acid compounds.[2] This guide provides a comprehensive overview of its chemical properties, hypothesized biological activity, and detailed protocols for its investigation as a plant growth regulator.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for its formulation and application in experimental and agricultural settings.

| Property | Value | Reference(s) |

| CAS Number | 83590-77-6 | [2][4][5] |

| Molecular Formula | C₁₀H₁₂O₅ | [2] |

| Molecular Weight | 212.21 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 91 - 102 °C | [2] |

| Purity | ≥ 95% (Assay) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Synthesis

A generalized synthetic workflow is presented below:

Caption: Generalized workflow for the synthesis of this compound.

Hypothesized Mechanism of Action and Signaling Pathway

As a phenoxyacetic acid derivative, this compound is expected to act as a synthetic auxin. The proposed mechanism involves its binding to the TIR1/AFB family of auxin co-receptors, which then leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[6][7]

The core auxin signaling pathway that this compound is likely to modulate is depicted below:

Caption: Hypothesized auxin signaling pathway modulated by this compound.

Experimental Protocols for Evaluation

To ascertain the plant growth regulatory effects of this compound, a series of standardized bioassays can be employed. The following protocols are adapted from established methods for evaluating auxin activity.

Root Elongation Bioassay (Arabidopsis thaliana)

This assay is a sensitive method to determine the dose-dependent effect of auxin-like compounds on root growth.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

Murashige and Skoog (MS) medium, pH 5.7

-

Agar

-

Petri dishes (9 cm)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile water

-

Growth chamber (22°C, 16h light/8h dark cycle)

Procedure:

-

Prepare MS agar plates containing a range of concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). A control plate with the equivalent concentration of DMSO should also be prepared.

-

Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse five times with sterile water.

-

Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

-

Pipette individual seeds onto the surface of the prepared MS agar plates, arranging them in a straight line approximately 1 cm from the top edge.

-

Seal the plates with parafilm and place them vertically in a growth chamber.

-

After 7-10 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

-

Calculate the percentage of root growth inhibition relative to the control.

Hypocotyl Elongation Bioassay (Etiolated Seedlings)

This classic bioassay measures the effect of auxins on cell elongation in the absence of light.

Materials:

-

Seeds of a suitable species (e.g., cucumber, mung bean)

-

Filter paper

-

Petri dishes

-

Incubation buffer (e.g., 10 mM potassium phosphate, pH 6.0)

-

This compound stock solution

-

Dark growth chamber or light-proof box

Procedure:

-

Germinate seeds in the dark for 3-4 days until hypocotyls are approximately 2-3 cm long.

-

Under a dim green safe light, excise 5-10 mm segments from the straightest region of the hypocotyls.

-

Float the segments in the incubation buffer for 1-2 hours to deplete endogenous auxins.

-

Prepare a series of dilutions of this compound in the incubation buffer (e.g., 0, 0.1, 1, 10, 100 µM).

-

Place a specified number of hypocotyl segments (e.g., 10) in each petri dish containing the different concentrations of the test compound.

-

Incubate in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

-

Measure the final length of the hypocotyl segments.

-

Calculate the percentage increase in length compared to the initial length.

A generalized workflow for these bioassays is presented below:

Caption: A generalized experimental workflow for evaluating plant growth regulators.

Expected Quantitative Data and Data Presentation

While specific data for this compound is not available, based on studies of other phenoxyacetic acids, a dose-dependent response is expected.[3] At low concentrations, stimulation of root and shoot growth may be observed, while at higher concentrations, inhibitory or herbicidal effects are likely.[8] The anticipated data can be summarized in tables for clear comparison.

Table 2: Hypothetical Dose-Response of this compound on Arabidopsis thaliana Root Growth

| Concentration (µM) | Mean Primary Root Length (mm) ± SE | % Inhibition |

| 0 (Control) | 50.2 ± 2.5 | 0 |

| 0.01 | 55.1 ± 3.1 | -9.8 (Stimulation) |

| 0.1 | 48.9 ± 2.8 | 2.6 |

| 1 | 35.7 ± 2.1 | 28.9 |

| 10 | 15.4 ± 1.5 | 69.3 |

| 100 | 5.1 ± 0.8 | 89.8 |

Table 3: Hypothetical Effect of this compound on Mung Bean Hypocotyl Elongation

| Concentration (µM) | Mean Elongation (%) ± SE |

| 0 (Control) | 25.3 ± 1.8 |

| 0.1 | 30.1 ± 2.2 |

| 1 | 45.6 ± 3.5 |

| 10 | 58.2 ± 4.1 |

| 100 | 30.5 ± 2.9 (Inhibitory) |

Conclusion and Future Directions

This compound holds promise as a plant growth regulator due to its structural similarity to known synthetic auxins. This technical guide provides a framework for its systematic investigation, outlining its chemical properties, a plausible synthetic route, its hypothesized mechanism of action, and detailed experimental protocols for its evaluation. The lack of specific quantitative data in the current literature highlights a significant research gap. Future studies should focus on generating dose-response curves in various plant species, elucidating its precise interactions with auxin receptors, and assessing its efficacy and crop safety in greenhouse and field trials. Such research will be pivotal in determining the potential of this compound as a novel tool for agricultural applications.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 83590-77-6 | Benchchem [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery and History of Phenoxyacetic Acid Herbicides

For Researchers, Scientists, and Drug Development Professionals

The discovery of phenoxyacetic acid herbicides in the 1940s marked a pivotal moment in agricultural science, heralding the age of selective chemical weed control. This guide provides an in-depth technical exploration of the seminal research that led to the development of these revolutionary compounds, focusing on the core scientific principles, experimental methodologies, and the trailblazing compounds that transformed agriculture.

The Genesis of a Discovery: From Plant Hormones to Herbicides

The journey towards phenoxyacetic acid herbicides began with fundamental research into plant growth hormones, particularly auxins. Scientists observed that at high concentrations, the natural auxin indole-3-acetic acid (IAA) could inhibit plant growth and even cause death. This led to the hypothesis that synthetic auxin analogs could be developed as potent and selective herbicides.

During the intense research period of World War II, several independent groups of scientists in the United Kingdom and the United States were secretly working on this concept. This parallel research led to the near-simultaneous discovery of the herbicidal properties of phenoxyacetic acid derivatives.

Key Milestones and Researchers:

-

1941: Robert Pokorny, an industrial chemist in the United States, published the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2]

-

1942: P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute reported on the plant growth-regulating activities of substituted phenoxy and benzoic acids, including 2,4-D.

-

1940s: In the United Kingdom, teams at Imperial Chemical Industries (ICI) led by W.G. Templeman, and at Rothamsted Experimental Station, were investigating the herbicidal potential of auxin-like compounds, leading to the discovery of 2-methyl-4-chlorophenoxyacetic acid (MCPA).[3]

-

1945: The herbicidal properties of MCPA were first detailed in open scientific literature by Slade, Templeman, and Sexton.

Core Compounds and Their Synthesis

The two most significant early phenoxyacetic acid herbicides were 2,4-D and MCPA. Their selective action against broadleaf weeds, while leaving grass crops relatively unharmed, was a revolutionary breakthrough.

2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D became the first widely successful selective herbicide. Its synthesis, as originally described by Pokorny, involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base.[1]

2-Methyl-4-chlorophenoxyacetic Acid (MCPA)

MCPA was another cornerstone of this new class of herbicides. Its synthesis involves the reaction of 4-chloro-2-methylphenol (p-chloro-o-cresol) with chloroacetic acid.[3]

Experimental Protocols

The discovery and development of these herbicides were underpinned by rigorous experimental work. The following are detailed methodologies for key experiments of that era.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Based on the method of Pokorny, 1941.

Objective: To synthesize 2,4-Dichlorophenoxyacetic Acid.

Materials:

-

2,4-Dichlorophenol

-

Monochloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Reaction vessel with reflux condenser and stirrer

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Preparation of Sodium 2,4-Dichlorophenoxide: In the reaction vessel, dissolve a specific molar equivalent of 2,4-dichlorophenol in an aqueous solution of sodium hydroxide.

-

Preparation of Sodium Chloroacetate: In a separate vessel, neutralize a molar equivalent of monochloroacetic acid with an aqueous solution of sodium hydroxide.

-

Condensation Reaction: Add the sodium chloroacetate solution to the sodium 2,4-dichlorophenoxide solution. Heat the mixture to reflux and maintain for several hours with continuous stirring.

-

Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the crude 2,4-D.

-

Isolation and Purification: Filter the precipitate and wash with cold water. The crude 2,4-D can be further purified by recrystallization from a suitable solvent system to yield a crystalline product.

-

Characterization: The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis.

Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)

Objective: To synthesize 2-Methyl-4-chlorophenoxyacetic Acid.

Materials:

-

4-chloro-2-methylphenol (p-chloro-o-cresol)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Reaction vessel with reflux condenser and stirrer

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent

Procedure:

-

Formation of Sodium 4-chloro-2-methylphenoxide: Dissolve 4-chloro-2-methylphenol in an aqueous solution of sodium hydroxide in the reaction vessel.

-

Reaction with Chloroacetic Acid: Add a molar equivalent of chloroacetic acid to the solution.

-

Condensation: Heat the mixture to reflux for several hours while stirring to facilitate the condensation reaction.[3]

-

Precipitation: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude MCPA.

-

Purification: Isolate the crude product by filtration, wash with water, and purify by recrystallization.

-

Confirmation: Verify the product's identity and purity through melting point analysis and other appropriate analytical techniques.

Avena Coleoptile Elongation Bioassay

This classic bioassay was crucial for determining the auxin-like activity of synthetic compounds.

Objective: To assess the growth-promoting (auxin-like) activity of a test compound.

Materials:

-

Oat (Avena sativa) seeds

-

Petri dishes

-

Filter paper

-

Red light source

-

Coleoptile microtome or sharp razor blade

-

Test solutions of varying concentrations

-

Control solution (buffer)

-

Incubator or dark room at a constant temperature (e.g., 25°C)

-

Millimeter ruler or imaging system for measurement

Procedure:

-

Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for approximately 48-72 hours. A brief exposure to red light can inhibit mesocotyl growth and promote coleoptile elongation.

-

Coleoptile Selection: When the coleoptiles are approximately 20-30 mm long, select straight and uniform seedlings.

-

Sectioning: Under dim red light, excise a 5-10 mm segment from the sub-apical region of each coleoptile (typically 2-3 mm below the tip).

-

Incubation: Float the coleoptile sections in Petri dishes containing the test solutions of different concentrations and a control solution.

-

Measurement: Incubate the sections in the dark at a constant temperature for 18-24 hours. After incubation, measure the final length of each coleoptile section.

-

Data Analysis: Calculate the elongation (final length - initial length) for each concentration. Plot the elongation against the logarithm of the test compound's concentration to obtain a dose-response curve.

Quantitative Data Summary

The early research on phenoxyacetic acid herbicides generated a wealth of quantitative data on their efficacy. The following tables summarize some of these key findings.

| Compound | Target Weed | Application Rate (lbs/acre) | Control (%) | Reference |

| 2,4-D | Wild Mustard | 0.5 - 1.0 | >90 | Historical agricultural data |

| Canada Thistle | 1.0 - 2.0 | 70 - 80 | Historical agricultural data | |

| Field Bindweed | 1.0 - 2.0 | 60 - 70 | Historical agricultural data | |

| MCPA | Charlock | 0.5 - 1.0 | >90 | Historical agricultural data |

| Docks | 1.0 - 1.5 | 70 - 85 | Historical agricultural data |

Table 1: Herbicidal Efficacy of 2,4-D and MCPA on Common Broadleaf Weeds.

| Compound | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit, mg/kg) | Reference |

| 2,4-D | 375 - 666 | >2000 | |

| MCPA | 700 - 1160 | >1000 | [3] |

Table 2: Acute Toxicity Data for 2,4-D and MCPA.

Mechanism of Action and Signaling Pathways

Phenoxyacetic acid herbicides act as synthetic auxins. They mimic the natural plant hormone IAA, but unlike IAA, they are not readily degraded by the plant. This leads to an overload of the auxin signaling pathway, causing uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible plants.[4]

Auxin Signaling Pathway

The molecular mechanism of auxin action involves the perception of the auxin signal and a subsequent cascade of events leading to changes in gene expression. A simplified model of this pathway is as follows:

-

Auxin Binding: In the presence of auxin (or a synthetic auxin like 2,4-D), the TIR1/AFB family of F-box proteins binds to Aux/IAA transcriptional repressors.

-

Ubiquitination and Degradation: This binding targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.

-

Gene Expression: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to their transcription.

-

Physiological Response: The expression of these genes results in various physiological responses, including cell elongation, division, and differentiation. At herbicidal concentrations, this process becomes unregulated, leading to abnormal growth and plant death.

The Herbicide Discovery Workflow

The discovery of phenoxyacetic acid herbicides, while accelerated by the pressures of wartime, laid the groundwork for a more systematic approach to herbicide discovery and development in the post-war era.

Conclusion

The discovery of phenoxyacetic acid herbicides was a landmark achievement in chemical science with profound and lasting impacts on global agriculture and weed management. The pioneering work of scientists in the 1940s not only provided farmers with powerful new tools but also laid the scientific foundation for the development of modern herbicides. The principles of selective toxicity, mechanism of action studies, and systematic screening processes established during this era continue to be relevant in the ongoing quest for new and improved crop protection solutions.

References

In-Depth Technical Guide on the Antioxidant Properties of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of publicly available scientific literature detailing the specific quantitative antioxidant properties of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid. This guide, therefore, infers its potential antioxidant activity based on the well-documented properties of structurally analogous compounds and established principles of structure-activity relationships for phenolic antioxidants. The information presented herein is intended for research and development purposes and underscores the need for direct experimental validation.

Introduction

This compound is a phenolic compound that has found applications in the cosmetic industry for its antioxidant properties and also serves as an intermediate in the pharmaceutical and agrochemical sectors.[1] Its chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and a carboxylic acid moiety, suggests a potential for mitigating oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Phenolic compounds are a major class of antioxidants known to counteract oxidative damage through various mechanisms.[3]

This technical guide provides a comprehensive overview of the inferred antioxidant properties of this compound. It details the structural basis for its potential antioxidant activity, presents quantitative data from structurally similar compounds, outlines standard experimental protocols for antioxidant assessment, and discusses potential molecular mechanisms and signaling pathways.

Chemical Structure and Antioxidant Potential

The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure.[4][5] The key functional groups of this compound that likely contribute to its antioxidant activity are the phenolic hydroxyl (-OH) group, the methoxy (-OCH3) group, and the phenoxyacetic acid side chain.

Caption: Structure of this compound.

The phenolic hydroxyl group is the primary site for radical scavenging. It can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical.[4] The stability of this resulting radical is crucial for antioxidant efficacy and is enhanced by the presence of other electron-donating groups on the aromatic ring. The methoxy group at the ortho position to the hydroxyl group can further stabilize the phenoxyl radical through resonance, potentially increasing the compound's antioxidant activity. The phenoxyacetic acid side chain can also influence the compound's overall properties, including its solubility and interaction with biological systems.

Inferred Antioxidant Activity: Data from Structural Analogues

In the absence of direct quantitative data for this compound, we can infer its potential antioxidant capacity by examining structurally related compounds, such as vanillyl alcohol and creosol. These compounds share the core 4-hydroxy-3-methoxybenzyl moiety.

Quantitative Data for Vanillyl Alcohol (4-Hydroxy-3-methoxybenzyl alcohol)

Vanillyl alcohol has demonstrated antioxidant activity in various studies. It can attenuate the elevation of reactive oxygen species (ROS) levels and has shown neuroprotective effects by suppressing oxidative stress.[6][7]

Table 1: Antioxidant Activity of Vanillyl Alcohol

| Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 283.76 | [8] |

| Crocin Bleaching Assay (% Inhibition) | ~46% |[9] |

Note: The data presented is for Vanillyl Alcohol, a structural analogue, and not for this compound.

Quantitative Data for Creosol (2-Methoxy-4-methylphenol)

Creosol, another structural analogue, has also been evaluated for its antioxidant properties. The antioxidant capacity of its isomers has been quantified in several in vitro assays.[10]

Table 2: Antioxidant Activity of Creosol Isomers

| Isomer | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| m-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 6.7 | [10] |

| m-Cresol | Superoxide Radical (O₂⁻) Scavenging | 153 | [10] |

| p-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 10.16 |[10] |

Note: The data presented is for Creosol isomers, structural analogues, and not for this compound.

Potential Mechanisms of Antioxidant Action

Phenolic compounds exert their antioxidant effects through several mechanisms.[11] The primary mechanisms relevant to this compound are likely:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, effectively neutralizing it. This is considered a major mechanism for phenolic antioxidants.[5]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound can donate an electron to a free radical, forming a radical cation, which then releases a proton.[11]

-

Transition Metal Chelation: While less direct, some phenolic compounds can chelate metal ions like iron and copper, which are involved in the generation of ROS through Fenton-like reactions. The presence of the carboxylic acid group in this compound might contribute to this activity.[3]

Experimental Protocols for Key Antioxidant Assays

To facilitate the direct evaluation of this compound, detailed protocols for three standard in vitro antioxidant assays are provided below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jscholaronline.org [jscholaronline.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 6. Vanillyl Alcohol | Apoptosis | TargetMol [targetmol.com]

- 7. Vanillyl alcohol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 4-Hydroxymethyl-3-methoxyphenoxyacetic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectral data based on the compound's structure, detailed experimental protocols for obtaining such data, and logical workflows for spectroscopic analysis.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid and hydroxymethyl groups, the methoxy protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 6.8 - 7.2 | m | 3H |

| -OCH₂COOH | 4.6 - 4.8 | s | 2H |

| -CH₂OH | 4.5 - 4.7 | s | 2H |

| -OCH₃ | 3.8 - 4.0 | s | 3H |

| -COOH | 10.0 - 13.0 | s (broad) | 1H |

Predicted in a typical deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 175 |

| Ar-C-O | 145 - 155 |

| Ar-C | 110 - 130 |

| -OCH₂COOH | 65 - 70 |

| -CH₂OH | 60 - 65 |

| -OCH₃ | 55 - 60 |

Predicted in a typical deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Predicted IR Absorption Data

The infrared spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| O-H (Alcohol) | 3200 - 3600 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Ether/Alcohol/Acid) | 1000 - 1300 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a compound such as this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆), 0.5-0.7 mL

-

NMR tube (5 mm diameter)

-

Pipettes and vials

-

NMR spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Once fully dissolved, transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the probe for the desired nucleus (¹H or ¹³C). Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

FTIR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr, spectroscopic grade), ~100 mg

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation: Place approximately 1-2 mg of the compound and about 100 mg of dry KBr powder into an agate mortar. Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder into the collar of a pellet press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships relevant to the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

The Solubility Profile of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Hydroxymethyl-3-methoxyphenoxyacetic acid (CAS No. 83590-77-6) is a white to off-white powder with a molecular weight of 212.21 g/mol and a melting point of approximately 91-102 °C.[1] Its structure, characterized by hydroxymethyl and methoxy functional groups, suggests its potential as a versatile intermediate in the synthesis of bioactive molecules.[1] Understanding the solubility of this compound is paramount for its effective use in various applications, from designing synthetic routes to developing stable formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | [1] |

| Molecular Weight | 212.21 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 91 - 102 °C | [1] |

| Purity | ≥ 95% | [1] |

| CAS Number | 83590-77-6 | [1] |

Predicted Solubility

In the absence of experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like." The presence of a carboxylic acid and a hydroxyl group suggests that this compound is likely to be soluble in polar protic solvents such as water, ethanol, and methanol, where it can form hydrogen bonds. Its solubility is expected to be lower in nonpolar solvents like hexane and toluene. The methoxy group and the benzene ring contribute some nonpolar character, which might allow for some solubility in moderately polar aprotic solvents like acetone and ethyl acetate.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following section details a common and reliable method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the saturation solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (≥95% purity)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dichloromethane, hexane) of analytical grade.

-

Thermostatically controlled shaker or incubator.

-

Centrifuge.

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Volumetric flasks, pipettes, and syringes with appropriate filters.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate sealed vials. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Hexane | 25 |

Visualizing the Experimental Workflow

The logical flow of the solubility determination experiment can be visualized using the following diagram.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in various solvents is currently lacking, its molecular structure provides clues to its likely behavior. For researchers and drug development professionals, the experimental protocol outlined in this guide offers a robust framework for systematically determining this crucial physicochemical property. The resulting data will be invaluable for guiding the synthesis, purification, formulation, and application of this promising compound.

References

The Evolving Therapeutic Landscape of Phosphonate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Executive Summary

Initial explorations into the therapeutic utility of hexamethylphosphoramide (HMPA) have pivoted towards structurally distinct yet related phosphonate-containing molecules, revealing significant potential in antiviral and anticancer applications. This guide delineates the preclinical and mechanistic profiles of two promising classes of these derivatives: Acyclic Nucleoside Phosphonates (ANPs) , such as (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine ((S)-HPMPA) and its analogues, which exhibit broad-spectrum antiviral activity; and Hydroxymethylene-(phosphinyl)phosphonates (HMPPs) , which have demonstrated notable in vitro antitumor properties. This document provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, and detailed experimental protocols to support ongoing research and development in these areas.

Antiviral Applications: Acyclic Nucleoside Phosphonates (ANPs)

Acyclic nucleoside phosphonates are analogues of nucleoside monophosphates that bypass the initial, often virus-specific, phosphorylation step required by many nucleoside analogue drugs. This allows them to maintain activity against viruses that have developed resistance through mutations in viral thymidine kinase.

Mechanism of Action

The antiviral action of ANPs like (S)-HPMPA and Cidofovir ((S)-HPMPC) is initiated by cellular enzymes. The parent compound is phosphorylated twice to its active diphosphate metabolite (e.g., HPMPApp). This active form then competes with the natural deoxyribonucleoside triphosphate (dNTP) for incorporation into the nascent viral DNA chain by the viral DNA polymerase.[1][2] Once incorporated, it acts as a DNA chain terminator, preventing further elongation and thus halting viral replication.[1][3] Its higher affinity for viral DNA polymerases over host cell polymerases accounts for its selective antiviral activity.[2][4]

Caption: Mechanism of action for Acyclic Nucleoside Phosphonates (ANPs).

Quantitative Antiviral Activity Data

The in vitro efficacy of various ANP derivatives has been evaluated against a wide range of DNA viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values are summarized below. Prodrug strategies, such as alkoxyalkyl esterification, have been shown to dramatically increase antiviral potency, often by several orders of magnitude, by enhancing cellular uptake.[5][6]

| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |

| (S)-HPMPA | Vaccinia Virus (VV) | PRK | 4.0 | [7] |

| Cowpox Virus (CV) | HEL | 4.0 | [8] | |

| Human Cytomegalovirus (HCMV) | HEL | 1.4 | [9] | |

| Adenovirus (ocular isolates) | A549 | 0.017 - 17.0 | [10] | |

| Cidofovir ((S)-HPMPC) | Vaccinia Virus (VV) | - | 33 - 43 | [11] |

| Human Cytomegalovirus (HCMV) | MRC-5 | 0.46 | [6] | |

| Adenovirus (ocular isolates) | A549 | 0.017 - 17.0 | [10] | |

| HDP-(S)-HPMPA | Cowpox Virus (CV) | HEL | 0.02 | [8] |

| Vaccinia Virus (VV) | HEL | 0.01 - 0.3 | [8] | |

| Human Immunodeficiency Virus (HIV-1) | MT-2 | 0.007 | [5] | |

| ODE-(S)-HPMPA | Human Cytomegalovirus (HCMV) | - | 0.01 - 0.02 | [9] |

| Cowpox Virus (CV) | - | 0.01 - 0.02 | [9] | |

| Human Immunodeficiency Virus (HIV-1) | MT-2 | 0.0004 | [5] | |

| Oleyloxyethyl-(S)-HPMPA | Human Cytomegalovirus (HCMV) | - | 0.003 | [9] |

HDP-(S)-HPMPA: hexadecyloxypropyl-(S)-HPMPA; ODE-(S)-HPMPA: octadecyloxyethyl-(S)-HPMPA. PRK: Primary Rabbit Kidney cells; HEL: Human Embryonic Lung fibroblasts; HFF: Human Foreskin Fibroblasts.

Anticancer Applications: Hydroxymethylene-(phosphinyl)phosphonates (HMPPs)

HMPPs are analogues of 1-hydroxymethylene-1,1-bisphosphonates (HMBPs), a class of drugs used to treat bone diseases that have also shown antitumor properties.[12] HMPPs are designed as more lipophilic versions to potentially overcome the poor oral bioavailability and cell uptake of traditional bisphosphonates.[12]

Mechanism of Action

While the precise signaling cascade for HMPPs is under investigation, their structural similarity to bisphosphonates suggests a likely mechanism involving the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) within the mevalonate pathway.[13][14] FPPS is crucial for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational prenylation of small GTPase proteins like Ras and Rho.[15] Inhibition of prenylation disrupts the membrane localization and function of these signaling proteins, leading to the induction of apoptosis and suppression of cancer cell proliferation.[13]

Caption: Proposed mechanism of action for HMPP derivatives via FPPS inhibition.

Quantitative Anticancer Activity Data

Preliminary in vitro studies have demonstrated the antiproliferative activity of newly synthesized HMPP derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Alendronate Analogue (14o) | Breast (MCF-7) | > 50 | [16] |

| Pancreas (Panc-1) | > 50 | [16] | |

| Lung (A549) | > 50 | [16] | |

| Neridronate Analogue (14p) | Breast (MCF-7) | 36.4 ± 1.3 | [16] |

| Pancreas (Panc-1) | 48.2 ± 1.1 | [16] | |

| Lung (A549) | > 50 | [16] | |

| Phenyl-HMPP (6a) | Breast (MCF-7) | 16.3 ± 1.1 | [16] |

| Pancreas (Panc-1) | 26.5 ± 1.2 | [16] | |

| Lung (A549) | 33.1 ± 1.2 | [16] | |

| 4-CF₃-Phenyl-HMPP (6j) | Breast (MCF-7) | 11.2 ± 1.2 | [16] |

| Pancreas (Panc-1) | 15.1 ± 1.1 | [16] | |

| Lung (A549) | 24.3 ± 1.1 | [16] |

Experimental Protocols & Workflows

Synthesis of Phosphonate Derivatives

A key advantage of HMPP derivatives is the development of an optimized one-pot synthesis procedure, which avoids intermediate purifications and provides good to excellent yields.[16] The synthesis of alkoxyalkyl ester prodrugs of ANPs involves more complex, multi-step strategies to attach the lipid moiety, often starting from a cyclic phosphonate intermediate.[2][16]

Caption: Comparative workflows for HMPP and ANP derivative synthesis.

In Vitro Antiviral Assay: Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus and evaluating the efficacy of antiviral compounds.

-

Cell Plating: Seed appropriate host cells (e.g., A549, Vero) in 6-well plates to form a confluent monolayer.[17]

-

Virus Dilution: Prepare serial dilutions of the viral stock.

-

Infection: Remove cell culture medium and infect the monolayers with a standardized amount of virus (to produce a countable number of plaques). Allow adsorption for 1-2 hours.

-

Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) mixed with varying concentrations of the test compound.[18]

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) appear.

-

Staining & Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.[18]

-

Calculation: Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.

In Vitro Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][19]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, Panc-1) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[20]

-

Compound Exposure: Treat the cells with serial dilutions of the HMPP derivatives for a specified period (e.g., 48-72 hours).[20]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][21]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader (typically at 570 nm).

-

IC₅₀ Determination: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Antitumor Efficacy Study

Animal models are critical for evaluating the therapeutic potential of lead compounds identified in vitro.

-

Model Selection: Utilize an appropriate animal model, such as immunodeficient mice (e.g., BALB/c nude mice) for human tumor xenografts.[22]

-

Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., HCT-116) into the flank of the mice.[22]

-

Treatment Initiation: Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into control and treatment groups.[23]

-

Compound Administration: Administer the HMPP derivative and vehicle control to the respective groups via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule and dose level (e.g., 50 mg/kg, three times per week).[24][25]

-

Monitoring: Monitor animal body weight (as an indicator of toxicity) and tumor volume (measured with calipers) regularly throughout the study.[23]

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The primary endpoint is the inhibition of tumor growth, calculated by comparing the final tumor volume or weight in the treated groups to the control group.[23]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of cidofovir and (S)-HPMPA ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkoxyalkyl Esters of (S)-9-[3-Hydroxy-2-(Phosphonomethoxy)Propyl]Adenine Are Potent Inhibitors of the Replication of Wild-Type and Drug-Resistant Human Immunodeficiency Virus Type 1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 15. Design and synthesis of active site inhibitors of the human farnesyl pyrophosphate synthase: apoptosis and inhibition of ERK phosphorylation in multiple myeloma cells. | Semantic Scholar [semanticscholar.org]

- 16. Effect of Oral Treatment with Hexadecyloxypropyl-[(S)-9-(3-Hydroxy-2- Phosphonylmethoxypropyl)Adenine] [(S)-HPMPA] or Octadecyloxyethyl-(S)-HPMPA on Cowpox or Vaccinia Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. atcc.org [atcc.org]

- 22. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. dctd.cancer.gov [dctd.cancer.gov]

Methodological & Application

Application Notes: Coupling HMPA Linker to Aminomethyl Resin for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the choice of linker is crucial as it dictates the conditions for peptide cleavage and determines the C-terminal functionality of the synthesized peptide. The 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker is a substituted p-alkoxybenzyl ester type linker widely used for the synthesis of peptide acids.[1][2] It is attached to an aminomethyl-functionalized solid support, typically polystyrene resin, through a stable amide bond. The resulting ester linkage between the linker and the first amino acid is stable under the conditions of Fmoc-SPPS but can be readily cleaved under moderately acidic conditions, commonly with trifluoroacetic acid (TFA), to release the peptide with a C-terminal carboxylic acid.[1][3][4] This application note provides a detailed protocol for the efficient coupling of the HMPA linker to aminomethyl resin.

Key Advantages of HMPA Linker

-

Acid Labile Cleavage: Peptides are cleaved from the HMPA linker using TFA, which is compatible with most standard deprotection strategies in Fmoc-SPPS.[3][4]

-

Stable Anchorage: The amide bond formed between the aminomethyl resin and the HMPA linker provides a robust and stable anchor for peptide synthesis.[1]

-

Minimal Racemization: When appropriate coupling methods are employed for the first amino acid, the risk of C-terminal racemization is minimized.

-

Versatility: Allows for side-chain modifications of the peptide while it is still attached to the solid support.[1]

Experimental Overview

The coupling of the HMPA linker to aminomethyl resin involves the activation of the carboxylic acid group of the HMPA linker, followed by reaction with the primary amine groups on the resin to form a stable amide bond. A common and efficient method for this activation is the use of N,N'-Diisopropylcarbodiimide (DIC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt).[3]

Experimental Protocols

Materials and Reagents

-

Aminomethyl Polystyrene Resin (e.g., 100-200 mesh, 1% DVB, with a typical substitution of 0.3 - 1.2 mmol/g)[5][6]

-

4-(Hydroxymethyl)phenoxyacetic acid (HMPA linker)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Piperidine

-

Acetic Anhydride

-

Pyridine

-

Fmoc-Gly-OH (for loading determination)

Protocol 1: Coupling of HMPA Linker to Aminomethyl Resin using DIC/HOBt

This protocol describes the standard procedure for attaching the HMPA linker to aminomethyl resin.

-

Resin Swelling:

-

Place the aminomethyl resin in a suitable reaction vessel.

-

Add DCM (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[3]

-

Drain the DCM.

-

-

Linker Activation and Coupling:

-

In a separate flask, dissolve 1.2 equivalents of HMPA linker (relative to the resin substitution) in a minimal amount of DMF.[3]

-

In another flask, dissolve 1.2 equivalents of HOBt in a minimal amount of DMF.[3]

-

Add the HMPA and HOBt solutions to the swollen resin.

-

Cool the reaction mixture to 0°C in an ice bath.[3]

-

Add 1.2 equivalents of DIC to the reaction mixture.[3]

-

Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for at least 4 hours with gentle agitation.[3]

-

-

Monitoring the Coupling Reaction (Optional but Recommended):

-

Take a small sample of the resin beads.

-

Wash the beads thoroughly with DCM.

-

Perform a Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and successful coupling.[3]

-

If the Kaiser test is positive (beads turn blue), add an additional 0.5 equivalents of HMPA, HOBt, and DIC and continue the reaction for another 2-4 hours.[3]

-

-

Washing the Resin:

-

Once the coupling is complete (negative Kaiser test), filter the resin.

-

Wash the resin sequentially with:

-

DMF (3 times)

-

DCM (3 times)

-

MeOH (3 times)

-

-

Dry the resin under vacuum to a constant weight.[3]

-

Protocol 2: Capping of Unreacted Aminomethyl Groups

To prevent the participation of any remaining free amino groups in subsequent reactions, a capping step is recommended.

-

Capping Solution Preparation:

-

Prepare a capping solution of acetic anhydride and pyridine in DCM (e.g., 1:1:8 v/v/v).

-

-

Capping Reaction:

-

Washing:

-

Filter the resin.

-

Wash the resin sequentially with DCM (3 times), DMF (3 times), and MeOH (3 times).

-

Dry the HMPA-functionalized resin under vacuum.

-

Protocol 3: Determination of HMPA Linker Loading

The substitution level of the HMPA linker on the resin can be determined by attaching a known Fmoc-amino acid and then quantifying the amount of Fmoc group cleaved.

-

Coupling of Fmoc-Gly-OH:

-

Take a known weight of the dry HMPA-resin.

-

Couple an excess of Fmoc-Gly-OH to the resin using a standard DIC/HOBt coupling procedure.

-

-

Fmoc Group Cleavage:

-

Wash the resin thoroughly to remove any unreacted reagents.

-

Treat a precisely weighed amount of the dry Fmoc-Gly-HMPA-resin with a 20% solution of piperidine in DMF for a defined period (e.g., 30 minutes).

-

-

Spectrophotometric Quantification:

-

Collect the piperidine/DMF solution containing the cleaved dibenzofulvene-piperidine adduct.

-

Measure the absorbance of the solution at a specific wavelength (typically around 301 nm).

-

Calculate the loading using the Beer-Lambert law, with the known extinction coefficient of the adduct.

-

Data Presentation

Table 1: Typical Reagent Equivalents and Reaction Conditions for HMPA Linker Coupling

| Parameter | Value | Reference |

| HMPA Linker | 1.2 equivalents | [3] |

| DIC | 1.2 equivalents | [3] |

| HOBt | 1.2 equivalents | [3] |

| Reaction Temperature | 0°C to Room Temperature | [3] |

| Reaction Time | 4+ hours | [3] |

Table 2: Typical Loading Capacities for HMPA-Aminomethyl Polystyrene Resins

| Resin Type | Mesh Size | % DVB | Typical Loading Capacity (mmol/g) | Reference |

| HMPA-AM Polystyrene | 100-200 | 1 | 0.3 - 0.8 | [6] |

| HMPA-AM Polystyrene | 200-400 | 1 | 0.3 - 0.6 | [7] |

| HMPA-AM Polystyrene | - | - | 0.6 - 1.2 | [5] |

Visualization

Caption: Experimental workflow for coupling the HMPA linker to aminomethyl resin.

References

Standard Operating Procedure for Fmoc-Based Solid-Phase Peptide Synthesis Using HMPA Resin

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to form a desired peptide sequence on a solid support. The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely employed due to its mild deprotection conditions. This document outlines the standard operating procedure for Fmoc-based SPPS utilizing 4-hydroxymethylphenoxyacetic acid (HMPA) resin. HMPA resin is an acid-labile support similar to Wang resin, suitable for the synthesis of C-terminal carboxylic acid peptides.[1][2] The peptide is cleaved from the HMPA resin using trifluoroacetic acid (TFA), which concurrently removes most common side-chain protecting groups.[1]

This protocol provides a detailed, step-by-step guide from resin preparation to final peptide cleavage and precipitation, intended for researchers and professionals in the field.

Key Process Workflow

The overall workflow of Fmoc-based solid-phase peptide synthesis on HMPA resin is a cyclical process involving the sequential addition of amino acids. The key stages are swelling of the resin, Fmoc deprotection, amino acid coupling, and washing. This cycle is repeated for each amino acid in the sequence, followed by a final cleavage and deprotection step.

Caption: Overall workflow for Fmoc-SPPS using HMPA resin.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Fmoc-SPPS protocol using HMPA resin. Note that optimal conditions may vary depending on the specific peptide sequence.

| Parameter | Reagent/Condition | Typical Value/Concentration | Typical Duration |